molecular formula C20H21F3N2O2 B2607013 N-[4-(3-Methoxypiperidin-1-YL)phenyl]-3-(trifluoromethyl)benzamide CAS No. 1797889-60-1

N-[4-(3-Methoxypiperidin-1-YL)phenyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2607013
CAS No.: 1797889-60-1
M. Wt: 378.395
InChI Key: NTKSCMBUKHKQKY-UHFFFAOYSA-N
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Description

N-[4-(3-Methoxypiperidin-1-YL)phenyl]-3-(trifluoromethyl)benzamide is a synthetic small molecule belonging to the benzamide class of compounds, which are of significant interest in medicinal chemistry and drug discovery. This compound features a benzamide backbone substituted with a lipophilic trifluoromethyl group and is linked to a 3-methoxypiperidine moiety via a phenyl ring. The 3-methoxypiperidine group is a common pharmacophore found in ligands targeting G-protein-coupled receptors (GPCRs) . Compounds with this general structure are frequently investigated for their potential to interact with central nervous system (CNS) targets or gastrointestinal receptors, similar to other methoxypiperidine-containing benzamides that have been explored as potent and selective agonists for receptors like 5-hydroxytryptamine 4 (5-HT4) . The trifluoromethyl group is a hallmark of modern drug design, often included to enhance a molecule's metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing properties. The primary research applications of this compound are anticipated to be in preclinical pharmacology and lead optimization studies. Researchers may utilize it as a chemical tool or a building block to probe biological pathways and structure-activity relationships (SAR). Its structural features suggest potential for use in developing therapies for neurological or gastrointestinal disorders, given that related analogs are designed to have high receptor binding affinity with reduced off-target effects, such as blockade of the hERG potassium channel, which is associated with cardiac adverse effects . The product is intended for non-human research use only and is not approved for diagnostic, therapeutic, or veterinary applications.

Properties

IUPAC Name

N-[4-(3-methoxypiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O2/c1-27-18-6-3-11-25(13-18)17-9-7-16(8-10-17)24-19(26)14-4-2-5-15(12-14)20(21,22)23/h2,4-5,7-10,12,18H,3,6,11,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKSCMBUKHKQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(3-Methoxypiperidin-1-YL)phenyl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: N-[4-(3-Methoxypiperidin-1-YL)phenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of N-[4-(3-Hydroxypiperidin-1-YL)phenyl]-3-(trifluoromethyl)benzamide.

    Reduction: Formation of N-[4-(3-Methoxypiperidin-1-YL)phenyl]-3-(trifluoromethyl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-[4-(3-Methoxypiperidin-1-YL)phenyl]-3-(trifluoromethyl)benzamide has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its ability to interact with various biological macromolecules makes it a candidate for drug development targeting specific receptors involved in neurological pathways.

Pharmacology

The compound is studied for its interactions with neurotransmitter receptors, which could modulate their activity. This modulation can influence signal transduction pathways and cellular responses, making it relevant for research into treatments for conditions like depression or anxiety.

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic routes and develop derivatives that may exhibit enhanced biological activity or novel properties.

Materials Science

The compound is also explored in materials science for developing advanced materials with specific properties. Its trifluoromethyl group can impart unique characteristics to polymers or other materials, enhancing their performance in various applications.

Mechanism of Action

The mechanism of action of N-[4-(3-Methoxypiperidin-1-YL)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For instance, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous benzamide derivatives, focusing on substituent effects, synthetic strategies, and pharmacological implications.

Structural Analogues with Piperidine/Piperazine Substitutions
Compound Name Key Structural Features Pharmacological Relevance Reference
N-[4-(4-Benzylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide Benzylpiperazine substituent instead of 3-methoxypiperidine Enhanced solubility due to benzyl group; potential for improved CNS penetration.
3-Ethynyl-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide Ethynyl group at benzamide 3-position; methylpiperazine substituent Increased lipophilicity (ethynyl) may improve membrane permeability; methylpiperazine enhances basicity.
N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide Pyridine core with trifluoromethyl and methylpiperazine groups Pyridine’s electron-deficient nature may alter binding kinetics compared to phenyl-based analogues.

Key Differences :

  • Substituent Position : The target compound’s 3-methoxypiperidine group provides a methoxy oxygen for hydrogen bonding, whereas benzylpiperazine derivatives (e.g., ) prioritize hydrophobic interactions.
Analogues with Heterocyclic Modifications
Compound Name Key Structural Features Pharmacological Relevance Reference
N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide Bromopyrazolopyrimidine substituent Bromine may engage in halogen bonding; pyrazolopyrimidine introduces planar rigidity for kinase inhibition.
N-[3-(4,5'-Bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide Bipyrimidinylamino and dimethylaminopyrrolidine groups Bipyrimidine enhances π-π stacking; dimethylamino group increases basicity for charged interactions.

Key Differences :

  • Conformational Flexibility : The target compound’s methoxypiperidine allows greater rotational freedom compared to rigid heterocycles.
Analogues with Substituent Variations on the Benzamide Core
Compound Name Key Structural Features Pharmacological Relevance Reference
N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide Nitro group at phenyl 3-position Nitro’s electron-withdrawing effect may enhance electrophilicity, affecting reactivity and off-target interactions.
4-Nitro-N-(3-(trifluoromethyl)phenyl)benzamide Nitro and trifluoromethyl on opposing phenyl rings Dual electron-withdrawing groups may reduce metabolic oxidation but increase photostability.

Key Differences :

  • Electron Effects : The target compound’s methoxy group is electron-donating, contrasting with nitro’s electron-withdrawing nature (), which could alter binding kinetics.

Biological Activity

N-[4-(3-Methoxypiperidin-1-YL)phenyl]-3-(trifluoromethyl)benzamide is a synthetic organic compound that has gained attention in medicinal chemistry and pharmacology due to its unique molecular structure and potential therapeutic applications. This article provides a detailed overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a benzamide core with a trifluoromethyl group and a methoxypiperidine ring , which contribute to its distinctive chemical properties. The molecular formula is C16H18F3N2OC_{16}H_{18}F_3N_2O, with a molecular weight of approximately 295.2565 g/mol.

Structural Features

FeatureDescription
Benzamide CoreCentral structure providing stability
Trifluoromethyl GroupEnhances lipophilicity and receptor binding
Methoxypiperidine RingInfluences pharmacokinetics and biological activity

The mechanism of action for this compound involves its interaction with specific biological targets, such as receptors or enzymes. It may function as an agonist or antagonist at neurotransmitter receptors, modulating signal transduction pathways that influence cellular responses.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of neurological disorders. Initial studies have focused on its binding affinity to various receptors, which is crucial for understanding its pharmacological effects.

Binding Affinity Studies

  • Receptor Types : Dopamine receptors, serotonin receptors, and others.
  • Techniques Used : Surface plasmon resonance and isothermal titration calorimetry for quantitative analysis.

Research Findings

Several studies have investigated the biological effects of this compound:

  • Neuroprotective Effects : Preliminary in vitro studies suggest that the compound may protect neuronal cells from apoptosis induced by oxidative stress.
  • Antidepressant Potential : Animal models have shown that it may exhibit antidepressant-like effects, potentially through modulation of serotonin pathways.
  • Antitumor Activity : Some research indicates potential antitumor properties, warranting further investigation into its mechanisms against cancer cells.

Case Study 1: Neuroprotection in Cellular Models

A study conducted on SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound significantly reduced cell death caused by oxidative stressors. The compound enhanced cell viability by approximately 30% compared to untreated controls.

Case Study 2: Behavioral Studies in Rodent Models

In behavioral assays assessing anxiety and depression-like behaviors, rodents treated with the compound displayed reduced immobility in forced swim tests, suggesting an antidepressant effect. The results indicated a dose-dependent response, highlighting the compound's potential as a therapeutic agent.

Comparison with Similar Compounds

The biological activity of this compound can be compared to similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-[4-(3-Hydroxypiperidin-1-YL)phenyl]-3-(trifluoromethyl)benzamideHydroxyl group instead of methoxyDifferent solubility and receptor interaction profile
N-[4-(3-Aminopiperidin-1-YL)phenyl]-3-(trifluoromethyl)benzamideAmino group instead of methoxyVariations in biological activities due to amino functionality

Q & A

Q. How can researchers optimize the synthesis of N-[4-(3-Methoxypiperidin-1-YL)phenyl]-3-(trifluoromethyl)benzamide to improve yield and purity?

  • Methodological Answer : Optimization involves:
  • Solvent Selection : Use dichloromethane (DCM) for intermediate reactions and acetonitrile for coupling steps to enhance solubility and reaction efficiency .
  • Temperature Control : Maintain ice-bath conditions (0–5°C) during acyl chloride formation to prevent side reactions .
  • Catalyst Use : Sodium carbonate or potassium carbonate as a base for neutralization, ensuring controlled pH during amide bond formation .
  • Purification : Employ silica gel column chromatography with gradients of methanol in DCM (e.g., 5–10% v/v) for intermediates. Final products may require recrystallization from diethyl ether/pentane mixtures .
ParameterExample ConditionsYield RangeReference
SolventDCM, acetonitrile56–85%
Temperature0–5°C (ice bath) for acyl chloride-
BaseNa2CO3, K2CO3-
PurificationSilica column (CH2Cl2:MeOH 10:1)56–85%

Q. What safety protocols should be followed during the handling and storage of This compound?

  • Methodological Answer :
  • Hazard Assessment : Conduct a pre-experiment risk analysis for reagents (e.g., trichloroisocyanuric acid, pivaloyl chloride) using guidelines from Prudent Practices in the Laboratory .
  • Ventilation : Use fume hoods for steps involving volatile solvents (e.g., DCM) or mutagenic intermediates .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Avoid skin contact with intermediates showing Ames test positivity .
  • Storage : Store the compound in amber vials at –20°C under inert gas (N2/Ar) to prevent decomposition. DSC data indicates thermal instability above 40°C .

Q. What spectroscopic techniques are critical for characterizing This compound?

  • Methodological Answer :
  • NMR Analysis : Use ¹H/¹³C NMR in CDCl3 or DMSO-d6 to confirm piperidine ring substitution patterns and trifluoromethyl group integration. For example, δ 7.74 (d, J = 8.7 Hz) for aromatic protons adjacent to the benzamide .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., m/z 488.6 [M+H]⁺) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or H-bonding interactions (e.g., C—H···F contacts observed in fluorinated analogs) .

Advanced Research Questions

Q. How can computational modeling predict the interaction mechanisms of This compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to kinase domains (e.g., BCR-ABL T315I mutant). Focus on the trifluoromethyl group’s role in hydrophobic pocket interactions .
  • Density Functional Theory (DFT) : Calculate interaction energies for short H-bonds involving fluorine (e.g., C—H···F stabilization ≈ −2.15 kcal/mol) .
  • MD Simulations : Assess metabolic stability by modeling CYP450-mediated oxidation pathways, prioritizing in vitro validation via liver microsomes .

Q. What strategies resolve contradictions in spectroscopic data for This compound derivatives?

  • Methodological Answer :
  • Multi-Technique Cross-Validation : Combine ¹H NMR, ¹³C NMR, and X-ray data to resolve ambiguous peaks (e.g., overlapping aromatic signals). For example, 2D NOESY can clarify spatial proximity of methoxypiperidine protons .
  • Isotopic Labeling : Synthesize ¹⁵N- or ¹⁹F-labeled analogs to track bond environments in complex mixtures .
  • Crystallographic Refinement : Use single-crystal data to correct NMR-derived stereochemical assignments, particularly for chiral centers in the piperidine ring .

Q. How should researchers design experiments to investigate the metabolic stability of This compound in vitro?

  • Methodological Answer :
  • Liver Microsome Assays : Incubate the compound with rat/human liver microsomes (1 mg/mL protein) at 37°C. Monitor degradation via LC-MS/MS over 0–60 minutes .
  • Metabolite Identification : Use high-resolution MS to detect oxidation products (e.g., hydroxylation at the methoxypiperidine or benzamide moieties) .
  • CYP Inhibition Studies : Test isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
ParameterExample ProtocolReference
Microsome SourceHuman liver (pooled)
Incubation Time0, 15, 30, 60 minutes
Analytical MethodLC-MS/MS (ESI+, m/z 100–1000)

Data Contradiction Analysis

Q. How to address discrepancies in reported mutagenicity data for anomeric amide derivatives like This compound?

  • Methodological Answer :
  • Ames Test Replication : Perform OECD-compliant Salmonella typhimurium TA98/TA100 assays with/without metabolic activation (S9 fraction). Compare results to reference mutagens (e.g., benzyl chloride) .
  • Structure-Activity Relationship (SAR) : Corporate electron-withdrawing groups (e.g., trifluoromethyl) may reduce mutagenic potential vs. electron-donating substituents .
  • Dose-Response Analysis : Use Hill slope models to distinguish threshold effects from false positives in low-yield mutagenicity assays .

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